REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.N12CCCN=C1CCCCC2.[F:22][CH:23]([F:33])[C:24]1[O:25][CH2:26][CH:27]([C:29]([O:31][CH3:32])=[O:30])[N:28]=1>C(Cl)Cl.[Cu](Br)Br>[F:33][CH:23]([F:22])[C:24]1[O:25][CH:26]=[C:27]([C:29]([O:31][CH3:32])=[O:30])[N:28]=1
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
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Name
|
methyl 2-(difluoromethyl)-4,5-dihydrooxazole-4-carboxylate
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Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
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FC(C=1OCC(N1)C(=O)OC)F
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
copper(II) bromide
|
Quantity
|
5.95 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
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Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and 1:1 satd NH4Cl-conc NH4OH
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed consecutively with 1:1 satd NH4Cl-conc NH4OH (1×), 10% citric acid (1×), satd NaHCO3 (1×) and brine (1×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% EtOH/EtOAc
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1OC=C(N1)C(=O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 708 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |